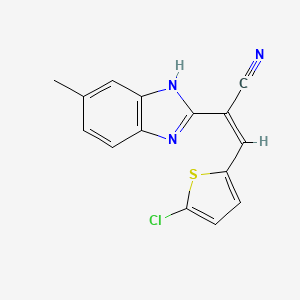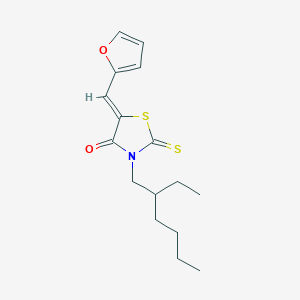![molecular formula C17H19ClO3 B5418475 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as CP-MeO, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. CP-MeO is a spirocyclic lactone that contains a unique structure, which makes it an interesting molecule to study.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of MMPs. MMPs are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity by this compound may prevent the degradation of extracellular matrix proteins, leading to improved tissue remodeling and repair. This compound has been investigated for its potential therapeutic effects in various diseases, including cancer, arthritis, and cardiovascular diseases.
実験室実験の利点と制限
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its biological activities are still being investigated. Further studies are needed to fully understand the potential therapeutic effects of this compound.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione. One direction is to investigate the potential therapeutic effects of this compound in various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of MMPs. Additionally, the use of this compound as a tool for studying the role of MMPs in disease progression and tissue remodeling could be explored. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成法
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate, followed by a Michael addition reaction with cyclohexanone. The product is then subjected to a series of reactions, including a Wittig reaction and a ring-closing metathesis reaction, to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been investigated for its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are two important MMPs involved in cancer progression and metastasis.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-11-14(12-5-7-13(18)8-6-12)21-16(20)17(15(11)19)9-3-2-4-10-17/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSZYPQROLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5418396.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5418410.png)
![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5418418.png)
![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![8-(5-methyl-2-phenyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418436.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)


![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)